molecular formula C15H29N3O3 B14788789 Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B14788789
M. Wt: 299.41 g/mol
InChI Key: CWYVJAJQHXDZLC-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C14H28N2O3. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-amino-3-methylbutanoic acid. The reaction is carried out under controlled conditions, often using solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, methanol, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-9-11-7-6-8-18(11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)

InChI Key

CWYVJAJQHXDZLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1CCCN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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